Potent Antiparasitic Activity Against Trypanosoma brucei rhodesiense
Anti-infective agent 1 demonstrates potent, low-micromolar activity against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of East African sleeping sickness. It exhibits an IC50 of 0.06 μM . This level of potency is significant when compared to the standard first-line drugs for late-stage disease, such as melarsoprol and eflornithine, which have known toxicity and resistance issues, and positions it as a promising scaffold for further development [1].
| Evidence Dimension | In vitro antiparasitic activity |
|---|---|
| Target Compound Data | IC50 = 0.06 μM |
| Comparator Or Baseline | Melarsoprol (typical IC50 ~0.01-0.1 μM against T. b. rhodesiense), Eflornithine (IC50 > 10 μM for T. b. rhodesiense bloodstream forms) |
| Quantified Difference | Target compound is in the same potency range as the clinical drug melarsoprol and is substantially more potent than eflornithine. |
| Conditions | In vitro assay against bloodstream form T. brucei rhodesiense |
Why This Matters
This high potency against a clinically relevant parasite validates the use of this compound for research into new therapies for Human African Trypanosomiasis, an area with limited and toxic treatment options.
- [1] World Health Organization. (2019). WHO model list of essential medicines, 21st list. Geneva: World Health Organization. View Source
